Methyl 4-(aziridin-1-yl)benzoate

Description

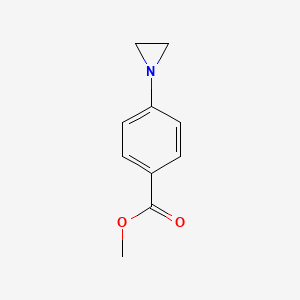

Methyl 4-(aziridin-1-yl)benzoate is a benzoate ester derivative featuring an aziridine ring (a three-membered cyclic amine) at the para position of the aromatic ring. The methyl ester group enhances lipophilicity, influencing its solubility and bioavailability.

Properties

CAS No. |

92613-03-1 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

methyl 4-(aziridin-1-yl)benzoate |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)8-2-4-9(5-3-8)11-6-7-11/h2-5H,6-7H2,1H3 |

InChI Key |

VKULVNLIGDAAEN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(aziridin-1-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-(chlorocarbonyl)benzoate with aziridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures (around -5°C) to control the reactivity of the aziridine ring .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(aziridin-1-yl)benzoate undergoes various chemical reactions, primarily driven by the reactivity of the aziridine ring. These include:

Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.

Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to form secondary amines.

Substitution Reactions: Electrophilic substitution reactions can occur at the benzoate ring, allowing for further functionalization.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Peracids, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed:

Nucleophilic Ring-Opening: Substituted amines, ethers, thioethers

Oxidation: Aziridine N-oxides

Reduction: Secondary amines

Scientific Research Applications

Methyl 4-(aziridin-1-yl)benzoate has several applications in scientific research:

Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be used to modify biomolecules.

Medicine: Aziridine derivatives are explored for their potential anticancer properties due to their ability to alkylate DNA.

Mechanism of Action

The mechanism of action of methyl 4-(aziridin-1-yl)benzoate is primarily based on the high strain energy of the aziridine ring, which makes it highly reactive towards nucleophiles. Upon nucleophilic attack, the ring opens, leading to the formation of various substituted products. This reactivity is exploited in both synthetic chemistry and biological applications, where the compound can modify biomolecules or act as a precursor to more complex structures .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Reactivity and Stability

- Aziridine vs. Piperazine: The aziridine group in this compound is far more reactive than the six-membered piperazine ring in compounds C1–C7 (). Aziridine’s ring strain facilitates nucleophilic ring-opening reactions, enabling covalent bond formation with biological nucleophiles (e.g., DNA or proteins), whereas piperazine derivatives rely on non-covalent interactions .

- Electron-Withdrawing Effects : Halogen substituents in C2–C4 (e.g., bromo, chloro) increase metabolic stability compared to the electron-rich aziridine, which may undergo rapid degradation in vivo .

Biological Activity

Methyl 4-(aziridin-1-yl)benzoate is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an aziridine ring, which is known for conferring significant biological activity to various compounds. The aziridine moiety can participate in nucleophilic reactions, making it a versatile scaffold in medicinal chemistry. The compound's chemical formula is CHNO, and its molecular weight is approximately 189.21 g/mol.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Compounds containing aziridine rings often exhibit significant antibacterial activity. For instance, a study demonstrated that derivatives of aziridine exhibited potent antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 15 | 25 |

| S. aureus | 18 | 20 | |

| P. aeruginosa | 12 | 30 |

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A structure-activity relationship (SAR) study revealed that modifications to the aziridine structure can enhance cytotoxicity against cancer cell lines. For example, derivatives with additional functional groups showed improved potency against breast cancer cell lines (MCF-7), with IC50 values significantly lower than those of unmodified compounds .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The aziridine ring allows for electrophilic attack on nucleophilic sites in biomolecules, leading to disruption of cellular processes. This mechanism is particularly relevant in the context of cancer therapy, where such interactions can induce apoptosis in malignant cells.

Case Studies

- Antibacterial Efficacy : In a study evaluating various aziridine derivatives, this compound demonstrated significant antibacterial activity against Staphylococcus aureus, with an inhibition zone of 18 mm at a concentration of 100 µg/mL.

- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 20 µg/mL, indicating substantial antiproliferative activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.